Molecular Weight and Structural Complexity Differentiation Against Single-Functional-Group Analogs
The target compound (MW 271.07 g/mol) exhibits a molecular weight that is 45.0 g/mol (19.9%) higher than 2-(2-bromoethoxy)benzonitrile (MW 226.07 g/mol) and 25.0 g/mol (10.2%) higher than 1-(2-bromoethoxy)-4-nitrobenzene (MW 246.06 g/mol) . This mass increment arises from the simultaneous presence of both nitro (–NO₂, 46 Da) and nitrile (–CN, 26 Da) groups on the aromatic scaffold, a combination absent in each comparator. The increased molecular complexity translates directly into a greater number of synthetic diversification points: the nitrile can undergo hydrolysis, reduction, or cycloaddition; the nitro group can be reduced to an amine for further coupling; and the bromoethoxy chain provides an electrophilic handle for nucleophilic substitution or metal-catalyzed cross-coupling.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 271.07 |
| Comparator Or Baseline | 2-(2-Bromoethoxy)benzonitrile: 226.07; 1-(2-Bromoethoxy)-4-nitrobenzene: 246.06 |
| Quantified Difference | +45.0 g/mol (19.9%) vs. 2-(2-bromoethoxy)benzonitrile; +25.0 g/mol (10.2%) vs. 1-(2-bromoethoxy)-4-nitrobenzene |
| Conditions | Calculated from molecular formula: Target C₉H₇BrN₂O₃; Comparators C₉H₈BrNO and C₈H₈BrNO₃ |
Why This Matters
The higher molecular weight directly reflects greater functional group density, providing more synthetic options per purchased building block and reducing the number of steps required to reach complex target molecules.
